REACTION_CXSMILES
|
Br[CH2:2][CH2:3][OH:4].[N-:5]=[N+:6]=[N-:7].[Na+].[S:9](Cl)([C:12]1[CH:18]=[CH:17][C:15]([CH3:16])=[CH:14][CH:13]=1)(=[O:11])=[O:10]>O>[C:15]1([CH3:16])[CH:17]=[CH:18][C:12]([S:9]([O:4][CH2:3][CH2:2][N:5]=[N+:6]=[N-:7])(=[O:11])=[O:10])=[CH:13][CH:14]=1 |f:1.2|
|
Name
|
|
Quantity
|
5.06 g
|
Type
|
reactant
|
Smiles
|
BrCCO
|
Name
|
|
Quantity
|
3.12 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
7.2 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated (it
|
Type
|
CUSTOM
|
Details
|
to be dried under a vane pump vacuum)
|
Type
|
DISSOLUTION
|
Details
|
The oily crude product is dissolved in pyridine (20 ml) at 0° C.
|
Type
|
CUSTOM
|
Details
|
is taken to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
the product is extracted with dichloromethane (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure in order
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)OCCN=[N+]=[N-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 29 mmol | |
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 71.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |